1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a carbazole core with a ketone group at the 1-position and a carboxylic acid group at the 6-position, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s structurally related compounds have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of tetrahydrocarbazole derivatives . This suggests that the compound may interact with its targets through these functional groups.
Biochemical Pathways
The oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may be involved in oxidation reactions and could potentially affect related biochemical pathways.
Pharmacokinetics
Result of Action
Structurally related compounds have shown a broad spectrum of biological activity, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
The compound’s reactivity may depend on the nature of the selected oxidant and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-nitrobenzaldehyde and cyclohexanone, the compound can be synthesized via a multi-step process involving reduction, cyclization, and oxidation steps.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process often involves large-scale reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid can be compared with other carbazole derivatives, such as:
Carbazole: The parent compound without the ketone and carboxylic acid groups.
1-oxo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the carboxylic acid group.
6-carboxy-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the ketone group.
The presence of both the ketone and carboxylic acid groups in this compound makes it unique and potentially more versatile in chemical reactions and applications compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-11-3-1-2-8-9-6-7(13(16)17)4-5-10(9)14-12(8)11/h4-6,14H,1-3H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVHFCIIDAMJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394026 |
Source
|
Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104904-59-8 |
Source
|
Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.